molecular formula C15H22N2O.ClH B008338 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride CAS No. 101564-98-1

2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride

Cat. No.: B008338
CAS No.: 101564-98-1
M. Wt: 282.81 g/mol
InChI Key: BHNLLWPBDOMODR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ditazole involves the formation of the oxazole ring, which is a key structural component. The general synthetic route includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then reacted with ethylene oxide to introduce the diethanolamine moiety, resulting in the formation of Ditazole .

Industrial Production Methods: Industrial production of Ditazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ditazole undergoes various chemical reactions, including:

    Oxidation: Ditazole can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Ditazole to its reduced forms.

    Substitution: Substitution reactions can occur at the oxazole ring or the diethanolamine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Ditazole has a wide range of scientific research applications, including:

Mechanism of Action

Ditazole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Ditazole reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, Ditazole inhibits platelet aggregation by blocking the action of thromboxane A2, a potent promoter of platelet aggregation .

Comparison with Similar Compounds

    Phenylbutazone: Another NSAID with similar analgesic and antipyretic properties.

    Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects.

    Aspirin: An NSAID known for its anti-inflammatory and antiplatelet effects.

Comparison:

Ditazole’s unique structure and dual action as an anti-inflammatory and antiplatelet agent make it a valuable compound in both research and clinical settings.

Properties

CAS No.

101564-98-1

Molecular Formula

C15H22N2O.ClH

Molecular Weight

282.81 g/mol

IUPAC Name

1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H

InChI Key

BHNLLWPBDOMODR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-]

Synonyms

1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride

Origin of Product

United States

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